![molecular formula C19H18ClN5O2 B2944688 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-21-2](/img/no-structure.png)

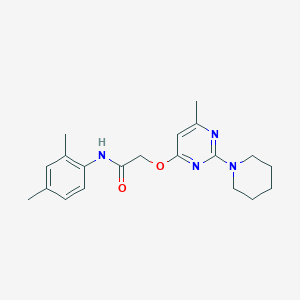

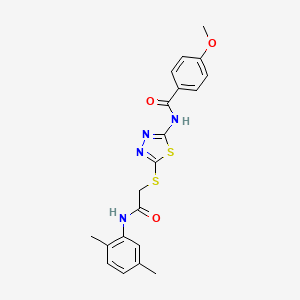

6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole derivatives are a class of compounds that have gained significant attention due to their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They are characterized by an imidazole nucleus and carbonyl groups at positions 1 and 3 .

Synthesis Analysis

The synthesis process of imidazole derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazole scaffold .Molecular Structure Analysis

Imidazole derivatives are aromatic compounds, characterized by an imidazole nucleus and carbonyl groups at positions 1 and 3 . They have a broad potential for use in chemical production and clinical medicine .Chemical Reactions Analysis

The overall transformation involved in the synthesis of imidazole derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用

Inhibition of Kinases

One of the notable applications of compounds related to 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is their use as inhibitors of specific kinases. For instance, compounds like imidazo[4,5-h]isoquinolin-7,9-dione have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a crucial enzyme in T-cell signaling. Structural modifications of such compounds have led to significant improvements in their inhibitory potency, suggesting potential therapeutic applications in conditions where kinase modulation is beneficial (Snow et al., 2002).

Synthesis of Purine Analogs

Compounds like 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione are also key precursors in the synthesis of various purine analogs. These purine analogs have wide-ranging applications, including in the development of new pharmaceuticals. The synthesis processes often involve reactions with other organic compounds to create diverse derivatives with potential biological activities (Alves, Proença, & Booth, 1994).

Development of Antitumor Agents

Additionally, derivatives of this compound class have been explored for their antitumor properties. For example, R115777, a farnesyl protein transferase inhibitor, has shown significant antitumor effects in vivo. Such compounds are a focus of ongoing research due to their potential in cancer therapy (Venet, End, & Angibaud, 2003).

Corrosion Inhibition

In a different application, certain imidazo[4,5-b]pyridine derivatives, which are structurally related, have been evaluated for their performance as corrosion inhibitors. Their effectiveness in protecting materials like mild steel in corrosive environments opens avenues for their use in industrial applications (Saady et al., 2021).

Hepatoprotective Activity

Another intriguing application is the investigation of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones for hepatoprotective activity. Such compounds, derived from similar chemical structures, have shown promising results in protecting liver cells, indicating potential use in treating liver diseases (Ram, Goel, Sarkhel, & Maulik, 2002).

作用機序

While the specific mechanism of action for “6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is not available, imidazole derivatives in general have been shown to modulate various targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, p53-Murine Double Minute 2 (MDM2) protein, poly (ADP-ribose) polymerase (PARP), G-quadraplexes, and other targets .

Safety and Hazards

将来の方向性

Imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of safe synthetic methodologies that efficiently access imidazole derivatives continues to generate much research interest in synthetic chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-chlorobenzaldehyde with 2,6-dimethyl-4-hydroxyaniline to form 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide. This intermediate is then reacted with 2,3,7-trimethylguanine in the presence of acetic anhydride to form the desired product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2,6-dimethyl-4-hydroxyaniline", "2,3,7-trimethylguanine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2,6-dimethyl-4-hydroxyaniline in the presence of a base such as potassium carbonate to form 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide.", "Step 2: Reaction of 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide with 2,3,7-trimethylguanine in the presence of acetic anhydride and a base such as triethylamine to form the desired product, 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |

CAS番号 |

878719-21-2 |

製品名 |

6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

分子式 |

C19H18ClN5O2 |

分子量 |

383.84 |

IUPAC名 |

6-(2-chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C19H18ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h5-9H,1,10H2,2-4H3 |

InChIキー |

GIDFYMXPBASPBK-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC=C)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)